Validated Synthetic Utility as a Key Intermediate in PRMT5 Inhibitor Development
1-(2-Chloropyridin-3-yl)ethanol is explicitly disclosed as a key intermediate in the synthesis of PRMT5 inhibitors in patent WO2011/5759 A2, yielding the target compound with 64% isolated yield after column chromatography [1]. This contrasts with generic 2-chloropyridine or other regioisomers, which would not afford the same substitution pattern required for the reported PRMT5 inhibitor scaffold.
| Evidence Dimension | Synthetic Yield for Key Intermediate in PRMT5 Inhibitor Pathway |
|---|---|
| Target Compound Data | 64% yield |
| Comparator Or Baseline | 2-chloropyridine (starting material) or alternative regioisomers (not applicable for this specific transformation) |
| Quantified Difference | Not applicable; this specific regiochemistry is essential for the reported PRMT5 inhibitor series |
| Conditions | Synthesis via directed ortho-metalation of 2-chloropyridine with n-BuLi/diisopropylamine in THF at -70°C, followed by reaction with acetaldehyde. |
Why This Matters
This validated 64% yield provides a reproducible benchmark for synthetic chemists, ensuring procurement of this specific intermediate directly supports the documented PRMT5 inhibitor synthesis route.
- [1] University of Kansas; George, I. G.; Tash, J. S.; Chakrasali, R.; Jakkaraj, S. R.; Calvet, J. P. (2011). WO2011/5759 A2. Location in patent: Page/Page column 76-77. View Source
